

# Application Note: Inavolisib in Advanced HR+/HER2-, PIK3CA-Mutated Breast Cancer

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## Compound Focus: Izorlisib

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## 1. Clinical Context and Rationale

- Indication:** Inavolisib is approved in combination with palbociclib and fulvestrant for adults with endocrine-resistant, **PIK3CA-mutated, HR-positive, HER2-negative**, locally advanced or metastatic breast cancer [1] [2] [3].
- Biological Rationale:** The PI3K/AKT/mTOR pathway is a critical intracellular signaling axis governing cell growth, survival, and metabolism. **Activating PIK3CA mutations** are present in approximately 35-40% of HR-positive breast cancers and are a known driver of resistance to endocrine therapy [4] [5] [6]. Inavolisib, an alpha-specific PI3K inhibitor, targets the cancer-promoting activity of these mutated proteins to overcome treatment resistance [5] [3].

**2. Recommended Dosing and Administration** The following dosing regimen has been established for clinical use based on the INAVO120 trial.

Table 1: Recommended Dosing Schedule for the Inavolisib Combination Regimen

Agent	Dose and Route	Dosing Schedule	Additional Notes
Inavolisib	9 mg, orally	Once daily, continuously until disease progression or unacceptable toxicity	Can be taken with or without food [1]
Palbociclib	125 mg, orally	Once daily for 21 consecutive days, followed by 7 days off, to comprise a 28-day cycle [1] [3]	Refer to full prescribing information

Agent	Dose and Route	Dosing Schedule	Additional Notes
Fulvestrant	500 mg, intramuscularly	Administered on Cycle 1, Days 1 and 15, then on Day 1 of every subsequent 28-day cycle [1]	Refer to full prescribing information

**3. Efficacy Data from the INAVO120 Trial** The approval was based on INAVO120, a randomized, double-blind, placebo-controlled phase III trial (N=325) [1] [2]. Patients were treatment-naïve in the metastatic setting and had disease recurrence on or within 12 months of completing adjuvant endocrine therapy [1].

Table 2: Key Efficacy Outcomes from the INAVO120 Trial

Efficacy Endpoint	Inavolisib + Palbociclib + Fulvestrant	Placebo + Palbociclib + Fulvestrant	Hazard Ratio (HR) / Difference
Median Progression-Free Survival (PFS)	15.0 months (95% CI: 11.3, 20.5)	7.3 months (95% CI: 5.6, 9.3)	HR 0.43 (95% CI: 0.32, 0.59); p < 0.0001 [1] [2]
Objective Response Rate (ORR)	58% (95% CI: 50, 66)	25% (95% CI: 19, 32)	Not applicable [1] [2]
Median Duration of Response (DOR)	18.4 months (95% CI: 10.4, 22.2)	9.6 months (95% CI: 7.4, 16.6)	Not applicable [1]
Interim Overall Survival (OS)	Supportive benefit	---	HR 0.64 (95% CI: 0.43, 0.97) [1] [2]

**4. Safety and Tolerability Profile** The safety profile of inavolisib is consistent with the known class effects of PI3K $\alpha$  inhibitors.

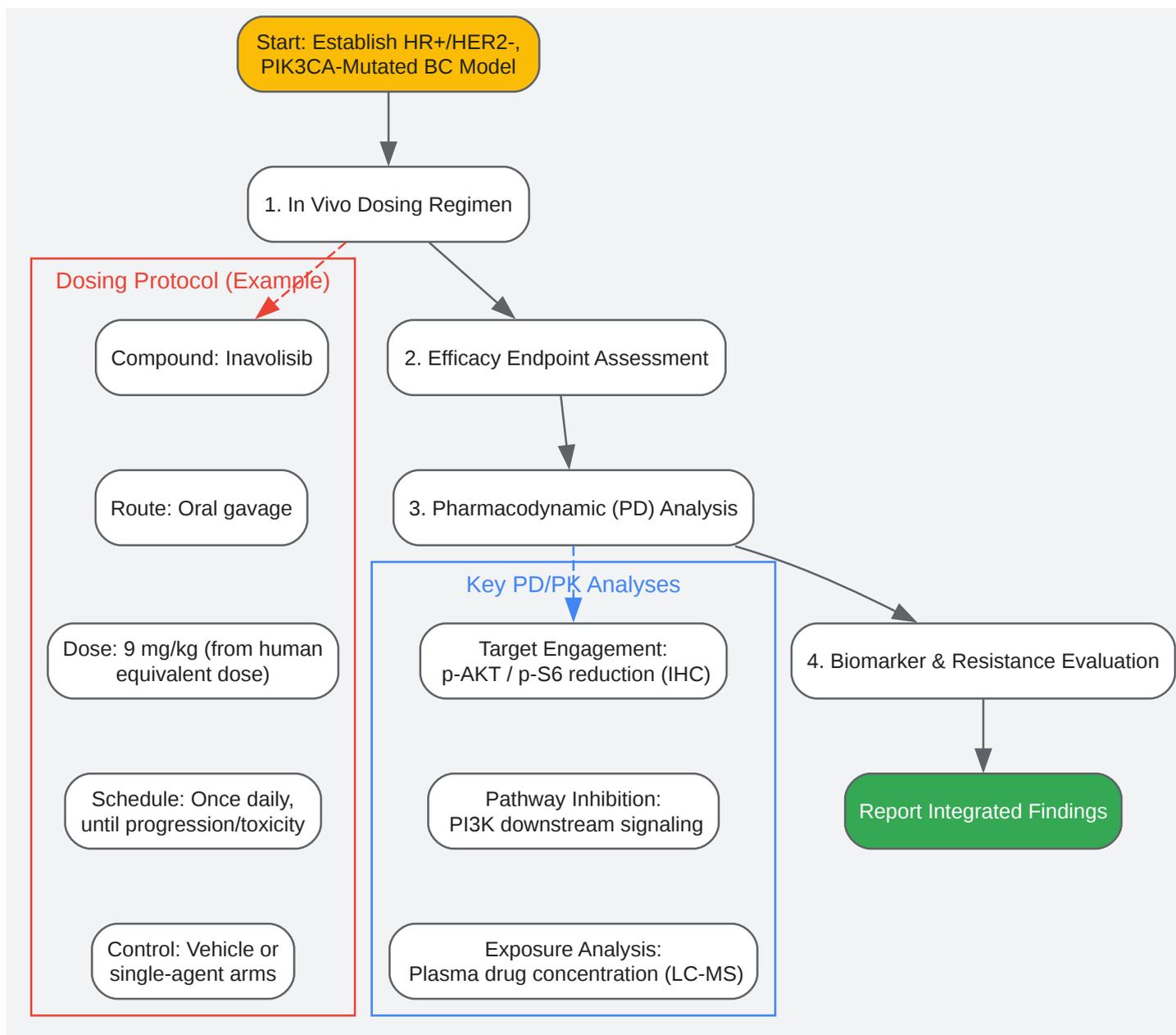
- Most Common Adverse Reactions ( $\geq 20\%$ ):** The most frequently reported adverse reactions and laboratory abnormalities included **decreased neutrophils**, decreased hemoglobin, **increased fasting glucose**, decreased platelets, decreased lymphocytes, **stomatitis**, **diarrhea**, decreased calcium, fatigue, decreased potassium, increased creatinine, increased ALT, nausea, decreased sodium, decreased magnesium, rash, decreased appetite, COVID-19 infection, and headache [1].

- **Key Management Themes:** Hyperglycemia, stomatitis, and diarrhea were commonly noted, requiring proactive monitoring and management [2].

5. **Companion Diagnostic** The **FoundationOne Liquid CDx assay** was approved concurrently as a companion diagnostic to identify patients with breast cancer harboring **PIK3CA mutations** who are eligible for treatment with this combination regimen [1].

## Experimental Protocol: Inavolisib in a Preclinical Setting

While detailed *in vivo* preclinical protocols for inavolisib are not publicly available, the diagram below reconstructs a standard workflow for evaluating a PI3K inhibitor in endocrine-resistant breast cancer models, based on standard practices and the clinical context.



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The corresponding methodology for the key stages is as follows:

- **In Vivo Dosing Regimen:** While the clinical human dose is 9 mg taken orally once daily [1], preclinical studies typically require calculating a species-equivalent dose (e.g., ~9 mg/kg for mouse models) administered via oral gavage. Treatment should continue until tumor volume reaches a predefined endpoint or signs of unacceptable toxicity appear.
- **Efficacy Endpoint Assessment:** Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Data is used to calculate **Tumor Growth Inhibition (TGI)**. **Progression-Free**

**Survival (PFS)** can be analyzed as the time from treatment initiation until a specific increase in tumor volume [1].

- **Pharmacodynamic (PD) Analysis:** To confirm target engagement, tumor tissues should be harvested at designated timepoints post-dose. Analysis via **immunohistochemistry (IHC)** or **western blot** for phosphorylation of key downstream effectors like **AKT and S6** is crucial to demonstrate pathway inhibition [4] [6].
- **Biomarker and Resistance Evaluation:** Profiling should include sequencing of the **PIK3CA gene** (e.g., exons 9 and 20) from tumor samples at baseline. To model acquired resistance, prolonged *in vitro* exposure of sensitive cell lines to increasing concentrations of inavolisib can be performed, followed by molecular profiling of resistant clones to identify compensatory mechanisms such as **mTORC1 hyperactivation** [6].

## Research Considerations and Future Directions

- **Managing Resistance:** Research indicates that acquired resistance to PI3K $\alpha$  inhibitors like inavolisib is often driven by **mTORC1 hyperactivation** [6]. This creates a metabolic vulnerability, suggesting that combination strategies with drugs targeting cancer metabolism (e.g., biguanides like metformin) could be a promising approach to overcome or delay resistance [6].
- **Combination Strategies:** The success of the triple-combination regimen highlights the importance of vertical pathway inhibition. Future protocols may explore combinations with other targeted agents, such as **CDK4/6 inhibitors** (as used clinically) or **mTOR inhibitors**, though the latter's clinical utility may be limited by toxicity [4] [6].

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